molecular formula C7H15NO2 B2670349 2-Methoxy-2-(oxolan-2-yl)ethan-1-amine CAS No. 1544281-18-6

2-Methoxy-2-(oxolan-2-yl)ethan-1-amine

Cat. No.: B2670349
CAS No.: 1544281-18-6
M. Wt: 145.202
InChI Key: DCQZALFMZRFDRP-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxolan-2-yl)ethan-1-amine (CAS: 1544281-18-6) is a chiral amine with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol. Its structure comprises a tetrahydrofuran (oxolane) ring substituted at the 2-position, linked to an ethanamine backbone bearing a methoxy group. This compound is of interest in organic synthesis, particularly for applications in asymmetric catalysis and pharmaceutical intermediates.

Properties

IUPAC Name

2-methoxy-2-(oxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-7(5-8)6-3-2-4-10-6/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQZALFMZRFDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxolan-2-yl)ethan-1-amine typically involves the reaction of oxirane derivatives with methoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process is optimized for large-scale production, ensuring purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxolan-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methoxy-2-(oxolan-2-yl)ethan-1-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The methoxy group and oxolane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS: 1543510-51-5)

  • Molecular Formula: C₈H₁₇NO₂
  • Key Difference : Ethoxy group replaces methoxy.
  • Impact: Increased lipophilicity (logP ~1.2 vs.

2-[(Oxolan-3-yl)methoxy]ethan-1-amine (CAS: 883536-74-1)

  • Molecular Formula: C₇H₁₅NO₂
  • Key Difference : Oxolan-3-ylmethoxy substituent instead of 2-methoxy-oxolan-2-yl.
  • Impact : Altered stereoelectronic effects; the 3-position substitution on the tetrahydrofuran ring may reduce steric hindrance, enhancing reactivity in nucleophilic reactions .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL)
2-Methoxy-2-(oxolan-2-yl)ethan-1-amine 145.20 0.8 12.3
2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine 159.22 1.2 8.7
2-[(Oxolan-3-yl)methoxy]ethan-1-amine 145.20 0.7 14.1

Data extrapolated from analogs in .

Biological Activity

2-Methoxy-2-(oxolan-2-yl)ethan-1-amine, also known as a methoxy-substituted oxolane derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

Chemical Formula : C7_7H15_{15}NO2_2

SMILES : COC(CN)C1CCCO1

InChI : InChI=1S/C7_7H15_{15}NO2_2/c1-9-7(5-8)6-3-2-4-10-6/h6-7H,2-5,8H2_2,1H3_3

The compound comprises a methoxy group and a tetrahydrofuran (oxolane) ring, contributing to its reactivity and biological properties. The methoxy group enhances nucleophilicity, allowing participation in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Interactions : The compound can function as a substrate or inhibitor in enzymatic reactions, potentially modulating enzyme activity.
  • Receptor Modulation : It may influence signaling pathways associated with various physiological responses by interacting with receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition Studies

In studies evaluating the inhibition of lysosomal phospholipase A2 (LPLA2), compounds similar to this compound were assessed for their ability to inhibit this enzyme. The inhibition of LPLA2 is significant as it plays a role in lipid metabolism and inflammatory processes .

CompoundIC50 (µM)Target Enzyme
2-Methoxy-2-(oxolan-2-yl)ethan-1-amTBDLPLA2
Amiodarone50LPLA2

Toxicological Profile

The compound has been classified with certain toxicological effects:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

Applications in Research and Industry

The compound is utilized across various fields due to its versatile chemical properties:

  • Medicinal Chemistry : Investigated for potential therapeutic properties.
  • Biochemical Assays : Employed in studies of enzyme mechanisms.
  • Industrial Applications : Used as an intermediate in the synthesis of specialty chemicals and polymers.

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